molecular formula C13H19NO B255653 N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide

N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide

Cat. No. B255653
M. Wt: 205.3 g/mol
InChI Key: RMIDGBFDCUTXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C14H21NO. It is also known as DPA or Desphenyl-Ketoprofen Amide. DPA is a non-steroidal anti-inflammatory drug (NSAID) that is used in scientific research as an inhibitor of cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action

DPA inhibits COX-2 enzyme by binding to its active site. COX-2 enzyme converts arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DPA reduces the production of prostaglandins, which results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
DPA has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. DPA has been reported to have a lower toxicity profile compared to other COX-2 inhibitors such as celecoxib.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It has a high selectivity for COX-2 enzyme, which makes it a useful tool for investigating the role of COX-2 in various diseases. DPA has also been shown to have a lower toxicity profile compared to other COX-2 inhibitors, which makes it a safer option for in vivo studies.
However, there are also limitations to the use of DPA in lab experiments. DPA has a low solubility in water, which can make it difficult to administer in vivo. DPA is also less potent compared to other COX-2 inhibitors, which may limit its effectiveness in certain studies.

Future Directions

There are several future directions for the use of DPA in scientific research. One direction is to investigate the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the potential use of DPA as a chemopreventive agent for cancer. DPA can also be used in combination with other drugs to enhance their effectiveness or reduce their toxicity.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide is a chemical compound that is widely used in scientific research as a COX-2 inhibitor. DPA has several advantages for lab experiments, including its high selectivity for COX-2 enzyme and lower toxicity profile. However, there are also limitations to the use of DPA, including its low solubility in water and lower potency compared to other COX-2 inhibitors. There are several future directions for the use of DPA in scientific research, including investigating its role in neuroinflammation, cancer, and as a chemopreventive agent.

Synthesis Methods

The synthesis method of DPA involves the reaction of 3,5-dimethylphenylacetic acid with 2,2-dimethylpropionyl chloride in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane or ethyl acetate. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

DPA is widely used in scientific research as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, DPA can reduce inflammation and pain. DPA has been used in various studies to investigate the role of COX-2 in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.

properties

Product Name

N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H19NO/c1-9-6-10(2)8-11(7-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)

InChI Key

RMIDGBFDCUTXMT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)(C)C)C

Origin of Product

United States

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